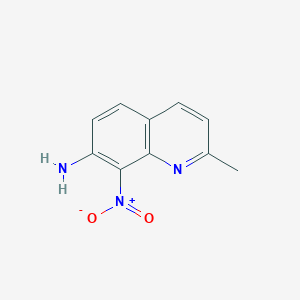

2-Methyl-8-nitroquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-8-nitroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRINVSPFFGRSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302099 | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-02-3 | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 Methyl 8 Nitroquinolin 7 Amine and Its Precursors

Methodologies for the Construction of Substituted Quinoline (B57606) Scaffolds

The quinoline framework is a foundational structure in many biologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methodologies.

Overview of Classical and Modern Quinoline Synthesis Relevant to 2-Methyl Substitution

The synthesis of the quinoline ring system dates back to the 19th century, with several classical name reactions still in use today. numberanalytics.com These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. researchgate.net For the specific introduction of a methyl group at the C2 position, the Doebner-von Miller and Friedländer syntheses are particularly relevant.

The Doebner-von Miller reaction is a variation of the Skraup synthesis that can produce 2-methylquinolines. nih.gov It involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone, often generated in situ. For instance, reacting an aniline with crotonaldehyde (B89634) in the presence of an acid catalyst yields a 2-methylquinoline (B7769805) derivative. nih.govnih.gov The mechanism is believed to proceed through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. nih.gov

The Friedländer synthesis provides another direct route to substituted quinolines. This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst. numberanalytics.comnih.gov To synthesize a 2-methylquinoline, a 2-aminobenzaldehyde or ketone would be reacted with acetone (B3395972). A significant advantage of the Friedländer synthesis is its potential for high yields and milder reaction conditions compared to other classical methods. numberanalytics.com

Modern synthetic approaches often aim to overcome the limitations of classical methods, such as harsh reaction conditions and the use of strong acids. Recent developments include metal-free tandem reactions. For example, a strategy has been developed for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines, which operates under mild conditions and avoids transition metals. nih.govacs.org Another modern approach utilizes nanomaterials, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), to catalyze the Doebner-Miller reaction, which has been shown to double the reaction yield for the synthesis of 2-methyl-6-nitroquinoline. nih.gov

| Method | Reactants | Conditions | Relevance to 2-Methyl Substitution |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) | Acid catalyst (e.g., HCl), Oxidizing agent | Directly yields 2-methylquinolines when crotonaldehyde is used. nih.govnih.gov |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Acetone | Acid or Base catalyst | Condensation with acetone directly places a methyl group at the C2 position. numberanalytics.comnih.gov |

| Modern Metal-Free Synthesis | 2-Styrylanilines, 2-Methylquinolines | Tandem cyclization, often with a promoter like CH3COOH | Functionalizes pre-existing 2-methylquinolines or uses them as starting materials. nih.govacs.org |

| Nanoparticle Catalysis | 4-Nitroaniline, Crotonaldehyde | Fe3O4@SiO2 nanoparticles, Reflux | Enhances yield and reduces reaction time for Doebner-Miller synthesis of 2-methylquinolines. nih.gov |

Strategies for Regioselective Nitration at the C8 Position of 2-Methylquinolines

Once the 2-methylquinoline scaffold is constructed, the next critical step towards the target molecule is the regioselective introduction of a nitro group at the C8 position. This is typically achieved through electrophilic aromatic substitution.

Direct nitration of 2-methylquinoline derivatives can be employed to install the nitro group. The regioselectivity of this reaction is influenced by the electronic properties of the quinoline ring and any existing substituents. For the synthesis of precursors to the target compound, direct nitration of 2-methylquinoline has been shown to be an effective one-step method. nih.gov The reaction generally requires forcing conditions, such as elevated temperatures (e.g., 70 °C) and extended reaction times (over 16 hours), using a mixture of nitric and sulfuric acids. nih.gov The directing effect of the quinoline nitrogen and the activating methyl group, combined with the specific reaction conditions, favors substitution on the benzene (B151609) ring of the quinoline system, leading to the desired 8-nitro product.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 8-(tert-Butyl)-2-methylquinoline | Nitrating Mixture (HNO3/H2SO4) | 70 °C, >16 h | 8-(tert-Butyl)-2-methyl-5-nitroquinoline | - | nih.gov |

| 2-Methylquinoline | Nitrating Mixture (HNO3/H2SO4) | Elevated Temperature | 2-Methyl-8-nitroquinoline (B1328908) | - | nih.gov |

Note: The nitration of 8-alkyl-2-methylquinolines can lead to nitration at other positions, such as C5, depending on the specific substrate and conditions. nih.gov

Advanced Amination Reactions for Introducing the C7-Amine Functionality

The final key transformation is the introduction of an amino group at the C7 position of the 2-methyl-8-nitroquinoline intermediate. This requires a regioselective amination method that is compatible with the existing nitro group.

Application of Vicarious Nucleophilic Substitution of Hydrogen (VNS) for C7-Amination in 8-Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile containing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a hydrogen atom restores aromaticity. nih.gov

The nitro group at the C8 position strongly activates the quinoline ring for nucleophilic attack, particularly at the ortho (C7) and para (C5) positions. nih.gov The VNS reaction has been successfully applied to introduce an amino group at the C7 position of 8-nitroquinoline (B147351) derivatives. nih.govnih.gov For example, using 9H-carbazole in the presence of potassium tert-butoxide, the 9H-carbazolyl group can be introduced exclusively at the C7 position of 8-nitroquinoline. nih.govresearchgate.net The regiochemistry of this substitution is highly dependent on the size of the incoming nucleophile. nih.gov The mechanism involves the initial addition of the nucleophile to form a σ-adduct, followed by a base-induced elimination to yield the substituted product. nih.gov

Exploration of Reductive Amination Pathways for 2-Methyl-8-nitroquinolin-7-amine Formation

While "reductive amination" typically refers to the conversion of a carbonyl group to an amine via an imine intermediate masterorganicchemistry.comlibretexts.org, a relevant pathway to the target molecule involves the selective reduction of a suitable precursor. A viable strategy for the synthesis of this compound is the selective reduction of a 2-methyl-7,8-dinitroquinoline precursor.

In this approach, the 2-methylquinoline core would first be dinitrated to yield 2-methyl-7,8-dinitroquinoline. Subsequently, a chemoselective reduction of the C7-nitro group is performed while preserving the C8-nitro group. The difference in the electronic and steric environment of the two nitro groups can allow for selective reduction. Mild reducing agents are often employed for such transformations. For instance, stannous chloride (SnCl2) is a known reagent for the reduction of nitro groups to amines under conditions that can tolerate other functional groups. nih.gov By carefully controlling the reaction conditions (reagent stoichiometry, temperature, and reaction time), it is possible to achieve the selective reduction of the C7 nitro group to furnish the desired this compound.

Investigation of Direct Amination on Nitroquinoline Frameworks

Direct amination of nitroquinoline frameworks is a highly efficient strategy as it avoids the need for pre-functionalization of the aromatic ring. The Vicarious Nucleophilic Substitution (VNS) of hydrogen stands out as a primary method for achieving this transformation on nitro-activated systems. nih.govnih.gov

As detailed previously (Section 2.2.1), the VNS reaction on 8-nitroquinolines provides a direct route to C7-aminated products. The reaction is initiated by the attack of a suitable aminating nucleophile, such as 9H-carbazole or other amino-containing reagents, onto the electron-deficient quinoline ring. nih.govresearchgate.net The strong electron-withdrawing nature of the C8-nitro group facilitates this nucleophilic addition, directing the incoming group to the ortho C7 position. The process is completed by the elimination of hydrogen and a leaving group from the nucleophile, driven by a base like potassium tert-butoxide. This direct C-H amination is a powerful tool for the late-stage functionalization of the nitroquinoline core, providing a convergent route to complex molecules like this compound and its analogues. nih.gov

Derivatization and Functionalization of this compound

The synthetic utility of this compound lies in the reactivity of its distinct functional groups—the aromatic amino group, the nitro group, and the quinoline core itself. These sites allow for a variety of chemical transformations, enabling the generation of a diverse library of derivatives.

Strategic Modifications at the Amino and Nitro Groups

The amino and nitro groups on the quinoline ring are primary sites for derivatization, offering pathways to a wide range of structures through well-established chemical reactions.

The primary aromatic amine at the C-7 position and the nitro group at the C-8 position are key handles for chemical modification. The lone pair of electrons on the amino group nitrogen makes it nucleophilic and basic, allowing it to react with acids to form salts. youtube.com This basicity is a fundamental characteristic that can be exploited in purification or further reactions. youtube.com Potential modifications include N-alkylation, such as N-methylation using reagents like iodomethane (B122720) in the presence of a base, a reaction demonstrated on the analogous 8-nitroisoquinolin-7-amine. Acylation of the amino group to form the corresponding amide is another common transformation, which can serve to protect the amine or modulate the electronic properties of the molecule.

The nitro group is a versatile functional group primarily known for its ability to be reduced to a primary amine. wikipedia.orgyoutube.com This transformation is one of the most significant reactions for nitroaromatic compounds, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the compound's chemical and physical properties. wikipedia.org The reduction of nitroquinolines to their corresponding aminoquinolines can be readily achieved under mild conditions using reagents like stannous chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation. nih.gov Applying this to this compound would yield 2-methylquinoline-7,8-diamine, a valuable intermediate for synthesizing fused heterocyclic systems.

Beyond reduction, the strongly electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack. wikipedia.org In some nitroquinolone systems, this activation can lead to cine-substitution, where a nucleophile attacks the carbon adjacent to the one bearing the nitro group, resulting in the elimination of the nitro group. nih.gov

Exploration of Further Substitutions on the Quinoline Ring System

Further functionalization of the quinoline ring of this compound is governed by the directing effects of the existing substituents: the C-7 amino group, the C-8 nitro group, and the C-2 methyl group. The amino group is a powerful activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The interplay between these groups dictates the regioselectivity of subsequent reactions.

Electrophilic aromatic substitution on the quinoline nucleus is generally disfavored due to the deactivating effect of the ring nitrogen and, in this specific case, the potent deactivation by the C-8 nitro group. However, the strong activating effect of the C-7 amino group could potentially direct incoming electrophiles to the C-6 position (ortho to the amine).

A more feasible strategy for introducing new substituents is through nucleophilic aromatic substitution of hydrogen (SNArH), a reaction class for which electron-deficient aromatic rings are well-suited. nih.gov The Vicarious Nucleophilic Substitution (VNS) of hydrogen is particularly effective for nitro-activated systems. nih.gov In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom that is ortho or para to the nitro group. nih.gov For this compound, the C-5 position is para to the C-8 nitro group, making it a prime target for nucleophilic attack by carbanions or other strong nucleophiles, leading to C-H functionalization at that position. Studies on other nitroquinoline derivatives have demonstrated successful amination at positions activated by a nitro group through the VNS mechanism. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible experimental data for the spectroscopic and analytical characterization of the specific compound This compound .

The successful generation of the requested article, with its detailed sections on FT-IR, FT-Raman, NMR, Mass Spectrometry, UV-Vis, and Single-Crystal X-ray Diffraction, is entirely contingent on the availability of published research containing this specific information.

Searches for the compound by name and its CAS number (1351516-02-3) did not yield any papers, datasets, or database entries containing the required analytical data. While information is available for structurally related compounds such as 2-methyl-8-nitroquinoline and 2-methyl-8-aminoquinoline, the user's strict instructions to focus solely on This compound and to adhere strictly to the provided outline cannot be fulfilled without fabricating information.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.

Computational and Theoretical Chemistry Studies of 2 Methyl 8 Nitroquinolin 7 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the atomic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-Methyl-8-nitroquinolin-7-amine, DFT calculations, often employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. This process determines the most stable conformation by finding the arrangement of atoms that corresponds to the lowest energy state. The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's ground state structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital most likely to accept an electron, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap implies greater stability. For related compounds like 2-Methyl-8-nitroquinoline (B1328908), the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. A similar analysis for this compound would reveal how the amine group influences its electronic behavior and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface, typically using a color scale. Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. An MEP analysis of this compound would identify the most likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative and conjugative interactions. These interactions stabilize the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would elucidate the stabilizing effects of intramolecular charge transfer, for instance, from the lone pairs of the nitrogen and oxygen atoms to antibonding orbitals within the ring system.

Theoretical Prediction of Chemical Reactivity Descriptors

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting chemical behavior. Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ) : The escaping tendency of electrons (μ = -χ).

Global Hardness (η) : Resistance to charge transfer (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness (S = 1 / 2η). A soft molecule has a small HOMO-LUMO gap.

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons (ω = μ² / 2η).

Calculating these parameters for this compound would offer quantitative predictions of its stability and reactivity profile.

Mechanistic Investigations of Biological Activities of 2 Methyl 8 Nitroquinolin 7 Amine and Its Analogs in Vitro Focus

In Silico Studies of Molecular Interactions and Binding Modes (e.g., Molecular Docking)

While direct in silico studies on 2-Methyl-8-nitroquinolin-7-amine are not available in the current literature, research on closely related analogs, such as 2-Methyl-8-nitroquinoline (B1328908), provides valuable insights into the potential molecular interactions and binding modes of this class of compounds.

Computational studies, including molecular docking, have been employed to predict the binding affinity and interaction patterns of quinoline (B57606) derivatives with various biological targets. For the analog 2-Methyl-8-nitroquinoline , density functional theory (DFT) has been used to optimize its structure and analyze its electronic properties. researchgate.net Such studies are foundational for understanding the molecule's reactivity and potential for intermolecular interactions. researchgate.net Molecular docking analyses of 2-Methyl-8-nitroquinoline have suggested that it could be a potent anti-cancer agent by revealing its potential to bind to cancer-related proteins. researchgate.net

Docking studies on a broader range of quinoline derivatives have identified key structural features that influence binding to various biological targets. For instance, in the context of HIV reverse transcriptase inhibitors, quinoline derivatives with pyrimidine (B1678525) moieties showed higher docking scores than those with pyrazoline moieties. nih.gov Specifically, a bromo-substituted phenyl ring and a free amino group on the pyrimidine ring enhanced binding affinity. nih.gov In another study, thiopyrano[2,3-b]quinoline derivatives were docked against the anticancer peptide CB1a, with binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating potential bioactivity. nih.gov These in silico approaches are instrumental in predicting the therapeutic potential of new compounds and guiding the synthesis of more effective analogs. researchgate.netnih.govnih.gov

The following table summarizes the results of molecular docking studies on various quinoline analogs, highlighting their potential as therapeutic agents.

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Key Findings |

| 2-Methyl-8-nitroquinoline | Anticancer proteins | Not specified | Predicted to be a potent anti-cancer drug. researchgate.net |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | -10.67 (for compound 4) | Chloro- and bromo-substitutions showed potent activity. nih.gov |

| Thiopyrano[2,3-b]quinolines | CB1a (anticancer peptide) | -5.3 to -6.1 kcal/mol | Potential bioactivity through interactions with key amino acids. nih.gov |

| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 kcal/mol | Potential as antibacterial agents. nih.gov |

| Fluoroquinolines | Human Topoisomerase IIα | -6.8 to -7.4 kcal/mol | Potential as anticancer agents. nih.gov |

| 7-ethyl-10-hydroxycamptothecin (B187591) derivatives | Topoisomerase I | -9.0 to -10.3 kcal/mol | Potential as multi-target anticancer drugs. nih.gov |

| 7-ethyl-10-hydroxycamptothecin derivatives | BRD4 | -6.6 to -8.0 kcal/mol | Potential as multi-target anticancer drugs. nih.gov |

| 7-ethyl-10-hydroxycamptothecin derivatives | ABCG2 | -8.0 to -10.0 kcal/mol | Potential as multi-target anticancer drugs. nih.gov |

Exploration of Potential Biological Targets and Pathways at the Molecular Level

The biological activities of quinoline derivatives are diverse, suggesting their interaction with multiple molecular targets and pathways. Analogs of this compound have been investigated for a range of therapeutic applications, including anticancer, anti-infective, and anti-inflammatory effects.

In the realm of cancer, quinoline derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival. Some quinolyl-thienyl chalcones have been identified as potential VEGFR-2 kinase inhibitors, a key player in angiogenesis, which is crucial for tumor growth. researchgate.net The inhibition of VEGFR-2 signaling can act as a direct growth-inhibiting factor for tumor cells. researchgate.net Furthermore, some quinoline derivatives are believed to exert their anticancer effects by acting as free-radical regulators, for instance, by increasing the activity of superoxide (B77818) dismutase in cancer tissues. researchgate.net

For njihov anti-infective properties, quinoline analogs have been shown to target essential microbial enzymes. For example, fluoroquinolines have shown potential to inhibit E. coli DNA gyrase B, an enzyme crucial for bacterial DNA replication. nih.gov This inhibition is a well-established mechanism for the antibacterial action of quinolone antibiotics.

The anti-inflammatory potential of quinoline derivatives is also an area of active research. The molecular pathways involved are still being elucidated but may involve the modulation of inflammatory signaling cascades.

The following table outlines some of the potential biological targets and pathways for quinoline analogs based on available research.

| Therapeutic Area | Potential Biological Target/Pathway | Mechanism of Action | Reference |

| Anticancer | VEGFR-2 Kinase | Inhibition of angiogenesis | researchgate.net |

| Anticancer | Superoxide Dismutase | Regulation of oxidative stress | researchgate.net |

| Anticancer | Topoisomerase I, BRD4, ABCG2 | Multi-target inhibition | nih.gov |

| Anti-infective | E. coli DNA Gyrase B | Inhibition of bacterial DNA replication | nih.gov |

| Anti-HIV | HIV Reverse Transcriptase | Inhibition of viral replication | nih.gov |

Structure-Activity Relationship (SAR) Development from Mechanistic Studies

The development of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of quinoline-based compounds. By systematically modifying the quinoline scaffold and observing the effects on biological activity, researchers can identify key structural features required for potency and selectivity.

For anti-HIV quinoline derivatives, SAR studies have revealed that the nature of the substituent on the quinoline ring is critical. For instance, compounds containing a pyrimidine moiety generally exhibit higher activity than those with a pyrazoline moiety. nih.gov Within the pyrimidine series, the presence of an electron-withdrawing bromo group on a phenyl ring and a free amino group was found to enhance the binding affinity to HIV reverse transcriptase. nih.gov

In the context of antibacterial agents, the substitution pattern on the quinoline ring significantly influences activity. For example, in a series of fluoroquinolines, various substitutions at the chlorine position of 2-chloro-7-fluoroquinoline-3-carbaldehydes with different nucleophiles led to compounds with varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

For anticancer applications, the position and nature of substituents on the quinoline ring are also determining factors. In a study of quinolyl-thienyl chalcones, the specific arrangement of substituents was found to be critical for their potential as VEGFR-2 kinase inhibitors. researchgate.net Similarly, for 8-hydroxyquinoline (B1678124) derivatives, the presence and position of halogen and alkoxymethyl substitutions, as well as the nature of Mannich bases, have a strong influence on their anticancer activity.

The following table summarizes key SAR findings for different classes of quinoline analogs.

| Compound Class | Therapeutic Target | Key Structural Features for Enhanced Activity | Reference |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | Bromo-substituted phenyl ring, free amino group on pyrimidine | nih.gov |

| Fluoroquinolines | Bacterial DNA Gyrase | Specific nucleophilic substitutions at the 2-position | nih.gov |

| Quinolyl-thienyl chalcones | VEGFR-2 Kinase | Specific substitution patterns on the chalcone (B49325) and quinoline moieties | researchgate.net |

| 8-Hydroxyquinoline derivatives | Metalloenzymes | Retention of the 5-membered chelate ring, specific heterocyclic replacements of the quinoline ring | nih.gov |

In Vitro Mechanistic Studies of Anti-infective Potential

The anti-infective properties of quinoline derivatives are a significant area of research. In vitro studies have been instrumental in elucidating the mechanisms by which these compounds combat various pathogens, including bacteria and viruses.

The antibacterial activity of quinoline analogs is often attributed to their ability to interfere with essential bacterial processes. For example, a study on fluoroquinoline derivatives demonstrated their efficacy against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov The mechanism is believed to involve the inhibition of bacterial DNA gyrase, an enzyme that is essential for DNA replication and repair. nih.gov The in vitro antibacterial activity of these compounds was confirmed by measuring the inhibition zone in disc diffusion assays. nih.gov

In the context of antiviral research, quinoline derivatives have been investigated as potential inhibitors of HIV. Molecular docking studies have suggested that certain quinoline derivatives can bind to the active site of HIV reverse transcriptase, an enzyme critical for the replication of the virus. nih.gov This binding would inhibit the enzyme's function, thereby preventing the conversion of viral RNA into DNA.

The following table presents in vitro anti-infective data for some quinoline analogs.

| Compound Class | Organism(s) | In Vitro Assay | Key Mechanistic Finding | Reference |

| Fluoroquinolines | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Disc diffusion assay | Inhibition of bacterial growth, likely via DNA gyrase inhibition | nih.gov |

| Pyrimidine-containing quinolines | HIV | Molecular docking | Potential inhibition of HIV reverse transcriptase | nih.gov |

In Vitro Mechanistic Studies of Anticancer Modalities, e.g., DNA Intercalation

The anticancer properties of quinoline derivatives are multifaceted, with several proposed mechanisms of action. One of the key mechanisms is the intercalation of the quinoline ring system into DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

While direct evidence for DNA intercalation by this compound is lacking, studies on related quinoline compounds suggest this is a plausible mechanism. Quinolines and their derivatives have been identified as DNA-intercalating carriers. brieflands.com The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA, interfering with the binding of proteins involved in DNA processing and leading to cell cycle arrest and apoptosis.

In addition to DNA intercalation, other anticancer mechanisms have been proposed for quinoline analogs. As mentioned earlier, inhibition of key enzymes like VEGFR-2 kinase and topoisomerases, as well as the regulation of oxidative stress, are also important modalities. researchgate.netnih.gov For instance, certain 7-ethyl-10-hydroxycamptothecin derivatives, which contain a quinoline scaffold, have shown potent inhibitory activity against topoisomerase I, an enzyme that plays a crucial role in DNA topology and is a validated target for cancer therapy. nih.gov

The following table summarizes the in vitro anticancer mechanisms of quinoline analogs.

| Compound Class | Cancer Cell Line(s) | Proposed Mechanism | Key Findings | Reference |

| Quinolyl-thienyl chalcones | Colon (HT29), Breast (MDA-MB231) | VEGFR-2 kinase inhibition | Inhibition of a key signaling pathway in angiogenesis | researchgate.net |

| 7-ethyl-10-hydroxycamptothecin derivatives | Not specified | Topoisomerase I, BRD4, ABCG2 inhibition | Multi-target inhibition leading to potent anticancer activity | nih.gov |

| Quinoline derivatives (general) | Not specified | DNA intercalation | Disruption of DNA replication and transcription | brieflands.com |

Future Research Directions and Unexplored Avenues for 2 Methyl 8 Nitroquinolin 7 Amine

Development of Novel and Efficient Synthetic Routes

The advancement of any chemical entity in drug discovery is fundamentally linked to the ability to synthesize it and its analogs efficiently and economically. While classical methods for quinoline (B57606) synthesis, such as the Friedländer synthesis, are well-established, future research should focus on developing modern, sustainable, and high-yield routes for 2-Methyl-8-nitroquinolin-7-amine. nih.gov A primary objective would be to improve upon existing multi-step syntheses which often involve harsh conditions and generate significant waste.

Future synthetic research could explore:

Catalytic C-H Amination: Direct C-H amination of a pre-formed 2-methyl-8-nitroquinoline (B1328908) precursor would represent a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, copper, or rhodium) could yield methods that avoid the traditional nitration and reduction sequences for installing the amine group. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Applying microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side-product formation compared to conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and scalability. Developing a flow-based synthesis would be a significant step towards practical, large-scale production.

Greener Solvents and Reagents: Investigation into replacing hazardous solvents and reagents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, is crucial for sustainable chemistry.

Table 1: Comparison of Potential Synthetic Strategies for this compound This table presents a hypothetical comparison of potential future synthetic methods.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Objective/Hypothetical Yield |

|---|---|---|---|

| Improved Friedländer | Acid/base catalyst, microwave irradiation | Well-understood mechanism, potential for rapid optimization | Reduce reaction time to < 1 hour; >85% yield |

| Catalytic C-H Amination | Pd(OAc)₂, Xantphos ligand, N-nucleophile | High atom economy, fewer synthetic steps | Achieve regioselective amination; >70% yield |

| Reductive Amination | 2-Methyl-8-nitroquinoline-7-one, NH₃, Ni catalyst | Single-step conversion of a ketone precursor | High selectivity for primary amine; >90% yield libretexts.orgorganic-chemistry.org |

| Flow Chemistry | Packed-bed catalyst (e.g., Pd/C) | Enhanced safety, scalability, and purity control | Develop a continuous process with high throughput |

Comprehensive Computational Screening for New Bioactive Analogs

Computational chemistry and in-silico screening are indispensable tools for accelerating drug discovery by predicting the biological potential of novel compounds before their synthesis. nih.govnih.gov For this compound, a systematic computational workflow could rapidly identify promising analogs with enhanced activity against specific biological targets.

The proposed research workflow would involve:

3D-QSAR Modeling: A three-dimensional quantitative structure-activity relationship (3D-QSAR) study could be initiated using a library of known bioactive quinolines to build a predictive model. nih.gov This model would help identify the key structural features of this compound that are likely to contribute to bioactivity.

Virtual Library Generation: A virtual library of several thousand analogs could be generated by systematically modifying the parent structure. Modifications could include altering the position of the methyl and nitro groups, replacing them with other functional groups (e.g., halogens, methoxy (B1213986) groups), and adding substituents to the amine.

Molecular Docking: This library would be screened against the binding sites of various validated therapeutic targets, such as protein kinases (EGFR, VEGFR), viral proteases, or bacterial enzymes. nih.govnih.govnih.gov The docking scores and binding free energy values would rank the analogs based on their predicted affinity for the target. nih.gov

ADME-Tox Prediction: The most promising candidates from docking studies would be subjected to in-silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity predictions to filter out compounds with poor drug-like properties before committing resources to their synthesis. nih.gov

Table 2: Illustrative Molecular Docking Results for Hypothetical Analogs This table shows hypothetical docking scores of designed analogs against a protein kinase target (e.g., EGFR-TK), demonstrating the output of a computational screen.

| Compound ID | Modification from Parent Structure | Target Protein | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| Parent | This compound | EGFR-TK | -7.5 | H-bond with MET793 |

| Analog-01 | 8-nitro replaced with 8-cyano | EGFR-TK | -8.9 | H-bond with MET793; Pi-Pi with PHE723 |

| Analog-02 | 2-methyl replaced with 2-trifluoromethyl | EGFR-TK | -9.4 | H-bond with MET793; Halogen bond with LYS745 |

| Analog-03 | N-ethyl substitution on 7-amine | EGFR-TK | -8.2 | H-bond with THR790 |

| Analog-04 | 4-chloro substitution on quinoline ring | EGFR-TK | -10.1 | H-bond with MET793; Pi-Alkyl with LEU718 |

Mechanistic Elucidation in Complex Biological Systems (In Vitro)

Identifying the precise molecular mechanism of action is critical for the development of any bioactive compound. For this compound and its computationally prioritized analogs, a suite of in vitro assays is required to validate their biological activity and understand how they function at a cellular and molecular level. The presence of a nitroquinoline core is significant, as related compounds like 4-nitroquinoline-N-oxide are known to interact with biological systems, for instance by affecting mitochondrial respiration. nih.gov

A tiered approach for mechanistic studies would be effective:

Broad-Spectrum Bioactivity Screening: Initial screening against panels of cancer cell lines, bacteria, and fungi to identify the most promising area of activity. For example, the activity of nitroxoline (B368727) (an 8-hydroxy-5-nitroquinoline) against Mycobacterium tuberculosis provides a rationale for testing this compound in this area. nih.gov

Target-Based Assays: If computational screening suggests a specific target (e.g., EGFR kinase), enzyme inhibition assays would be performed to quantify the compound's potency (IC₅₀ value). rsc.org

Cell-Based Mechanistic Assays: Once a primary activity is confirmed, further assays can elucidate the mechanism. If anticancer activity is observed, studies could include cell cycle analysis (to check for arrest at phases like G1 or G2/M), apoptosis assays (measuring markers like caspase activation and the Bax/Bcl-2 ratio), and mitochondrial membrane potential assays. rsc.orgnih.gov

Table 3: Proposed Panel of In Vitro Assays for Mechanistic Studies This table outlines a hypothetical testing cascade to determine the bioactivity and mechanism of action.

| Assay Type | Objective | Example Measurement | Potential Implication |

|---|---|---|---|

| Antiproliferative Screen | Identify cytotoxic activity | IC₅₀ values against MCF-7, HepG-2 cell lines rsc.org | General anticancer potential |

| Enzyme Inhibition Assay | Validate predicted target engagement | IC₅₀ value against a specific kinase (e.g., EGFR) | Confirms direct inhibition of a key signaling pathway |

| Cell Cycle Analysis | Determine effect on cell division | Percentage of cells in G1, S, G2/M phases via flow cytometry | Indicates interference with cell proliferation machinery |

| Apoptosis Assay | Quantify induction of programmed cell death | Annexin V/PI staining; Caspase-3/7 activity rsc.org | Confirms apoptosis as the mode of cell death |

| Mitochondrial Respiration | Assess impact on mitochondrial function | Oxygen consumption rate (OCR) using Seahorse analyzer nih.gov | Elucidates bioenergetic effects and potential off-target toxicity |

Integration of Multidisciplinary Approaches in Quinoline Research

The successful translation of a promising chemical scaffold from a laboratory curiosity to a clinically relevant agent rarely occurs in isolation. elifesciences.orgresearchgate.net Future research on this compound will be most impactful if it embraces a multidisciplinary strategy, fostering collaboration between different scientific fields. mdpi.com

Key integrations include:

Medicinal Chemistry and Pharmacology: A tight feedback loop where synthetic chemists create novel analogs based on in vitro testing results from pharmacologists is essential. This iterative process allows for the rapid optimization of structure-activity relationships (SAR).

Computational and Structural Biology: Integrating computational predictions with experimental results can refine docking protocols and lead to more accurate in-silico models. If a compound shows high potency, co-crystallization studies to determine its binding mode within the target protein can provide invaluable information for designing next-generation analogs. nih.gov

Chemical Biology and Systems Biology: Using analogs of this compound as chemical probes can help unravel complex biological pathways. Techniques like chemoproteomics could identify its molecular targets in an unbiased manner, potentially revealing novel mechanisms of action or new therapeutic applications.

Pharmaceutical Sciences: As promising leads emerge, collaboration with formulation scientists will be necessary to address challenges like solubility and bioavailability, which are common hurdles for quinoline-based compounds. elifesciences.orgresearchgate.net This could involve developing advanced drug delivery systems, such as nanoparticles or prodrugs, to enhance pharmacokinetic properties.

By pursuing these integrated research avenues, the scientific community can systematically explore the potential of this compound, moving efficiently from initial synthesis and screening to deep mechanistic understanding and the potential development of novel therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-8-nitroquinolin-7-amine with high purity, and how can intermediates be validated?

- Methodological Answer : Synthesis typically involves nitration and methylation of quinoline derivatives. For example, nitro groups can be introduced via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by methylation using methyl iodide in the presence of a base like K₂CO₃. Intermediate validation requires thin-layer chromatography (TLC) to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane gradient) for purification . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) should confirm intermediate structures and purity (>95%) .

Q. What safety protocols are critical when handling this compound due to its toxicity profile?

- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:

- Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood.

- Store in sealed containers at 2–8°C in a ventilated area.

- Avoid contact with skin/eyes; in case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Data Table :

| Hazard Type | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Category 4 (H302, H312, H332) | Use PPE, avoid inhalation |

| Storage | N/A | Cool, ventilated, away from oxidizers |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons (quinoline ring) and methyl groups. Chemical shifts for nitro groups typically appear downfield (δ 8.5–9.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peak (m/z 243.2660) and fragmentation patterns .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Comparative assays (e.g., MTT cytotoxicity testing ) against structurally similar nitroquinolines.

- Dose-response studies in in vitro models (e.g., HEK293 cells) to establish LC₅₀ values.

- Cross-referencing with analogs like 8-nitroquinoline derivatives to infer bioaccumulation or metabolic pathways .

Q. What strategies optimize the stability of this compound under varying experimental conditions (pH, temperature)?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C may release toxic NOₓ gases ).

- pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes (λmax ~340 nm) in buffers (pH 2–12). Stability is optimal at pH 6–7.

- Solvent Compatibility : Test solubility in DMSO, ethanol, and acetonitrile; avoid prolonged exposure to polar aprotic solvents .

Q. How can researchers analyze the reactivity of this compound in nucleophilic substitution reactions for derivative synthesis?

- Methodological Answer :

- Reaction Design : React with primary amines (e.g., ethylamine) in DMF at 80°C for 12 hours. Monitor nitro group reduction (e.g., using Pd/C and H₂) to form amine intermediates .

- Kinetic Studies : Use HPLC to track reactant depletion and product formation. Calculate rate constants under varying temperatures (Arrhenius plot) .

- Mechanistic Probes : Isotopic labeling (¹⁵N) or computational modeling (DFT) to identify transition states and regioselectivity .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.